molecular formula C14H13ClO3S2 B11712643 Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate

Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate

Cat. No.: B11712643
M. Wt: 328.8 g/mol
InChI Key: IMMLGCZMYLYQJU-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is an organic compound that features a phenyl group and a 4-chlorophenylthio group attached to an ethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate typically involves the reaction of phenyl ethanesulfonate with 4-chlorobenzenethiol. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The mixture is then irradiated with visible light to promote the C-S cross-coupling reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The phenyl and 4-chlorophenylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl and 4-chlorophenylthio derivatives.

Scientific Research Applications

Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of C-S bonds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate involves its interaction with molecular targets through its phenyl and 4-chlorophenylthio groups. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

    Phenyl ethanesulfonate: Lacks the 4-chlorophenylthio group, making it less reactive in certain chemical reactions.

    4-Chlorobenzenethiol: Contains the 4-chlorophenylthio group but lacks the ethanesulfonate moiety.

    Sulfonate esters: Similar in structure but may have different substituents on the phenyl ring.

Uniqueness: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is unique due to the presence of both the phenyl and 4-chlorophenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13ClO3S2

Molecular Weight

328.8 g/mol

IUPAC Name

phenyl 2-(4-chlorophenyl)sulfanylethanesulfonate

InChI

InChI=1S/C14H13ClO3S2/c15-12-6-8-14(9-7-12)19-10-11-20(16,17)18-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

IMMLGCZMYLYQJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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